molecular formula C12H14ClFN2O4 B1387942 1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride CAS No. 1214045-01-8

1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride

Cat. No. B1387942
M. Wt: 304.7 g/mol
InChI Key: MMVXOOSRMTXORE-UHFFFAOYSA-N
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Description

“1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride” is a synthetic compound with a molecular formula of C12H14ClFN2O4 . It is a derivative of 1-(4-Fluoro-2-nitrophenyl)piperidine .


Synthesis Analysis

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine involves the reaction of piperidine with 1,4-difluoro-2-nitrobenzene in N,N-dimethyl-formamide at room temperature . The reaction mixture is stirred for two hours, after which water is added. The mixture is then extracted with ethyl acetate, and the organic layer obtained is washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield 1-(4-fluoro-2-nitrophenyl)piperidine .


Molecular Structure Analysis

The InChI code for 1-(4-Fluoro-2-nitrophenyl)piperidine is 1S/C11H13FN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 . The molecular weight is 224.23 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.158 mg/ml or 0.000704 mol/l . The compound has a lipophilicity Log Po/w (iLOGP) of 2.19 .

Safety And Hazards

The compound has a GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4.ClH/c13-8-4-5-9(11(7-8)15(18)19)14-6-2-1-3-10(14)12(16)17;/h4-5,7,10H,1-3,6H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVXOOSRMTXORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride
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1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride
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1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride

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